7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one
CAS No.: 845633-98-9
Cat. No.: VC4903254
Molecular Formula: C24H17BrO5
Molecular Weight: 465.299
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 845633-98-9 |
|---|---|
| Molecular Formula | C24H17BrO5 |
| Molecular Weight | 465.299 |
| IUPAC Name | 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C24H17BrO5/c1-28-22-5-3-2-4-18(22)20-13-30-23-12-17(10-11-19(23)24(20)27)29-14-21(26)15-6-8-16(25)9-7-15/h2-13H,14H2,1H3 |
| Standard InChI Key | IPHYOANSECDPLV-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OCC(=O)C4=CC=C(C=C4)Br |
Introduction
Chemical Identity and Molecular Characteristics
Systematic Nomenclature and Formula
The IUPAC name 7-[2-(4-bromophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-4H-chromen-4-one systematically describes its structure:
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A coumarin backbone (4H-chromen-4-one) substituted at position 3 with a 2-methoxyphenyl group.
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Position 7 features an ethoxy bridge linking a 4-bromophenyl ketone moiety.
The molecular formula is C₂₄H₁₇BrO₅, yielding a molecular weight of 473.3 g/mol (calculated as: ) .
Structural Features and Key Functional Groups
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Coumarin core: The planar benzopyrone system facilitates π-π interactions and fluorescence properties.
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4-Bromophenyl ketone ether: Introduces electron-withdrawing effects via the bromine atom, enhancing reactivity in substitution reactions .
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2-Methoxyphenyl group: The ortho-methoxy substituent induces steric hindrance, potentially influencing binding affinity in biological systems .
Synthetic Pathways and Methodologies
General Synthesis of Functionalized Coumarins
The synthesis of analogous coumarin derivatives typically involves:
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Coumarin core formation via Pechmann or Kostanecki condensation.
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Etherification: Introducing alkoxy groups using nucleophilic substitution or Mitsunobu reactions.
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Bromination: Electrophilic aromatic substitution or side-chain bromination using reagents like -bromosuccinimide (NBS) .
For example, 3-(2-methoxyphenyl)coumarins are synthesized by reacting resorcinol derivatives with β-keto esters under acidic conditions .
Targeted Synthesis of 7-[2-(4-Bromophenyl)-2-Oxoethoxy] Derivatives
A plausible route involves:
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7-Hydroxycoumarin intermediate: Protect the hydroxyl group with a bromoacetyl moiety using bromoacetyl bromide in the presence of a base (e.g., K₂CO₃) .
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Coupling with 4-bromophenyl ketone: React with 4-bromophenyl glyoxal under Ullmann or Buchwald-Hartwig conditions to form the ethoxy bridge .
Key Reaction
This method aligns with procedures for similar ether-linked coumarins .
Structural and Crystallographic Analysis
Predicted Molecular Geometry
Comparative analysis with crystal structures of related compounds (e.g., 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl benzoate) suggests:
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Planarity: The coumarin core and 4-bromophenyl group lie in near-planar orientations, stabilized by intramolecular hydrogen bonds between the ketone oxygen and adjacent methoxy groups .
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Torsional angles: The ethoxy linker may adopt a gauche conformation to minimize steric clash between the 2-methoxyphenyl and bromophenyl groups .
Spectroscopic Characterization
While experimental data for the exact compound is limited, inferred properties include:
Physicochemical Properties and Reactivity
Solubility and Stability
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Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the ketone and ether functionalities. Limited water solubility (<0.1 mg/mL) predicted .
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Stability: Susceptible to photodegradation under UV light, common in coumarins. The bromine atom may enhance stability against enzymatic hydrolysis .
Reactivity Profile
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Nucleophilic substitution: The bromine atom at the para position facilitates Suzuki-Miyaura cross-coupling for further functionalization .
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Ketone reactivity: The 2-oxoethoxy group may undergo condensation reactions with hydrazines or hydroxylamines to form heterocycles .
Future Research Directions
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Crystallography: Single-crystal X-ray analysis to resolve bond lengths and packing motifs.
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SAR studies: Modifying the ethoxy linker length to optimize bioactivity.
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Targeted drug delivery: Conjugating with nanoparticles to enhance bioavailability.
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